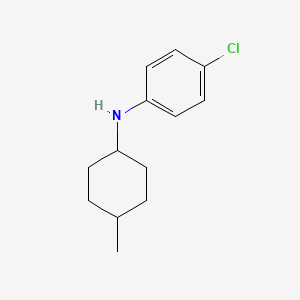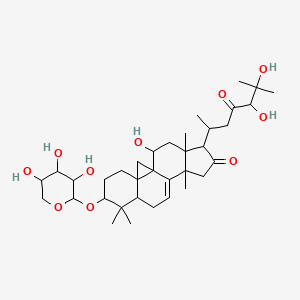
1-(4-Amino-6-methoxypyridin-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-6-methoxypyridin-3-YL)ethanone is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 4-position and a methoxy group at the 6-position, along with an ethanone group at the 3-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-6-methoxypyridin-3-YL)ethanone typically involves the reaction of 5-bromo-2-methoxypyridin-4-ylamine with butyl vinyl ether in the presence of palladium acetate, 1,3-bis(diphenylphosphino)propane, and potassium carbonate in dimethylformamide (DMF) under an inert atmosphere at 100°C for 5 hours . The reaction mixture is then treated with hydrochloric acid and neutralized with sodium hydrogen carbonate, followed by extraction with ethyl acetate and purification by silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-6-methoxypyridin-3-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Amino-6-methoxypyridin-3-YL)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-6-methoxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound’s amino and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Amino-2-methoxypyridin-3-YL)ethanone
- 1-(4-Amino-6-ethoxypyridin-3-YL)ethanone
- 1-(4-Amino-6-methoxypyridin-2-YL)ethanone
Uniqueness
1-(4-Amino-6-methoxypyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity . The presence of both amino and methoxy groups at specific positions allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
1-(4-amino-6-methoxypyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-4-10-8(12-2)3-7(6)9/h3-4H,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENLVZGCRLAGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)



![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)





![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B12102557.png)
